molecular formula C9H16N2O B2728851 [2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine CAS No. 626216-39-5

[2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine

Cat. No. B2728851
CAS RN: 626216-39-5
M. Wt: 168.24
InChI Key: FSUKHKIOJCSGHL-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)ethylamine” is a chemical compound . It is also referred to as "N~1~- (2-furylmethyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine" .


Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out under microwave conditions . Another method involves the use of poly [2- (dimethylamino) ethyl methacrylate]- block -polystyrene (PDMAEMA- b- PS) via RAFT .


Molecular Structure Analysis

The molecular formula of this compound is C13H18N2O2 . The InChI code is 1S/C9H16N2O/c1-11 (2)6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,5-6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 168.24 .

Scientific Research Applications

[2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, and as a catalyst in a variety of chemical reactions. It has also been studied for its potential therapeutic effects in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.

Mechanism of Action

The exact mechanism of action of [2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor, which means that it inhibits the breakdown of certain neurotransmitters, such as serotonin and dopamine. This inhibition of neurotransmitter breakdown can lead to an increase in their levels in the brain, which can have therapeutic effects in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological systems of the body. It has been found to have an inhibitory effect on monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

[2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized using readily available chemicals. Additionally, it is a relatively stable compound, and can be stored for extended periods of time without significant degradation. However, its use is limited by its potential toxicity, and it should be handled with caution in the laboratory.

Future Directions

There are many potential future directions for research into the use of [2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine. It has been studied for its potential therapeutic effects in the treatment of neurological disorders, and further research into this area could lead to the development of more effective treatments. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs or therapies for a variety of diseases. Finally, further research into its potential toxicity could lead to the development of safer and more effective ways of using this compound in laboratory experiments.

Synthesis Methods

[2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine is synthesized by the reaction of dimethylamine with furan-2-ylmethyl chloride. This reaction is catalyzed by a base, typically sodium hydroxide, and takes place at room temperature. The reaction is typically carried out in an aqueous solution, and the product is then isolated by extraction with an organic solvent. The product is then purified by recrystallization to obtain a pure sample of this compound.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

N-(furan-2-ylmethyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11(2)6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUKHKIOJCSGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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